REACTION_CXSMILES
|
C1(C[C:8]([O:10][CH:11]2CCCCO2)=[O:9])C=CC=CC=1.[C:17]1([C:23]2([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH3:11][O:10][C:8]([C:20]1[CH:21]=[CH:22][C:17]([C:23]2([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:18][CH:19]=1)=[O:9].[CH3:11][O:10][C:8]([C:20]1[CH:19]=[CH:18][C:17]([CH2:23][C:29]([OH:31])=[O:30])=[CH:22][CH:21]=1)=[O:9]
|
Name
|
tetrahydro-2H-pyran-2-yl 2-phenylacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCCCC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product 1/4 was chromatographed on silica gel with toluene-ethyl acetate-acetic acid (8:2:0.1) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C1(CCCCC1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |